Elacridar
Overview
Description
It is primarily known for its ability to inhibit P-glycoprotein and breast cancer resistance protein, which are efflux transporters involved in multidrug resistance in tumors . This compound has been investigated for its potential to enhance the bioavailability of co-administered drugs by inhibiting these transporters .
Mechanism of Action
Target of Action
Elacridar primarily targets P-glycoprotein, also known as multidrug resistance protein 1 (MDR1) or ATP-binding cassette sub-family B member 1 (ABCB1) . This protein plays a crucial role in determining the response against medications, including cancer therapeutics .
Mode of Action
This compound acts by inhibiting the ATP hydrolysis by modulating the ATPase activity . It functions by inhibiting P-glycoprotein, resulting in an increased bioavailability of coadministered drugs .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the ATP-binding cassette (ABC) transporter family of transmembrane proteins . These proteins share a common ability to pump chemotherapy agents across the plasma membrane with no prerequisite for structure similarity .
Pharmacokinetics
It is known that this compound is an oral bioenhancer that targets multiple drug resistance in tumors . By inhibiting P-glycoprotein, this compound increases the bioavailability of coadministered drugs .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of P-glycoprotein, which results in an increased bioavailability of coadministered drugs . This can lead to higher drug exposures in tissues, potentially overcoming the natural or acquired efflux mechanism of the local environment .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the expression levels of P-glycoprotein in the intestinal environment can reduce the absorption of drugs that are substrates for P-glycoprotein . Thus, the environment in which this compound is administered can significantly impact its effectiveness.
Biochemical Analysis
Biochemical Properties
Elacridar is a potent and specific non-competitive inhibitor of P-gp . It acts by inhibiting the ATP hydrolysis, thereby modulating the ATPase activity . P-gp is an ATP-dependent efflux pump with broad substrate specificity . This compound functions by inhibiting P-gp, resulting in an increased bioavailability of coadministered drugs .
Cellular Effects
This compound targets multiple drug resistance in tumors . In many cases, the appearance of multidrug resistance in cancer is due to a change in expression of protein inhibitors . This compound has been shown to overcome resistance in several different P-gp-resistant cancer cell lines .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of P-gp, an ATP-dependent efflux pump . Increased intestinal expression of P-gp can reduce the absorption of drugs that are substrates for P-gp . This compound functions by inhibiting P-gp, resulting in an increased bioavailability of coadministered drugs .
Temporal Effects in Laboratory Settings
It is known that this compound is a potent inhibitor of P-gp, and its effects on drug absorption and bioavailability are significant .
Dosage Effects in Animal Models
In animal models, doses greater than 0.9 mg/hr/kg of this compound were sufficient to inhibit P-gp- and BCRP-mediated efflux at the blood-brain barrier without any tolerability issues .
Metabolic Pathways
This compound is involved in the inhibition of the ATP-dependent efflux pump, P-gp . This pump is part of the body’s defense mechanism against harmful substances . By inhibiting P-gp, this compound increases the bioavailability of coadministered drugs .
Transport and Distribution
This compound is known to inhibit P-gp, a well-characterized human ABC-transporter of the MDR/TAP subfamily . This transporter is an ATP-dependent efflux pump with broad substrate specificity . It likely evolved as a defense mechanism against harmful substances .
Subcellular Localization
As an inhibitor of P-gp, it is likely to be localized in the same areas as this transporter, which is known to be present in the plasma membrane of cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
the production would involve scaling up the laboratory synthesis process, ensuring the purity and consistency of the final product through rigorous quality control measures .
Chemical Reactions Analysis
Types of Reactions
Elacridar undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated compounds .
Scientific Research Applications
Elacridar has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Elacridar is part of a class of compounds known as P-glycoprotein inhibitors. Similar compounds include:
Tariquidar: Another potent P-glycoprotein inhibitor with similar applications in overcoming multidrug resistance.
Zosuquidar: A third-generation P-glycoprotein inhibitor used in clinical development for cancer therapy.
This compound is unique in its dual inhibition of both P-glycoprotein and breast cancer resistance protein, making it a versatile tool in research and potential therapeutic applications .
Properties
IUPAC Name |
N-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]-5-methoxy-9-oxo-10H-acridine-4-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H33N3O5/c1-40-28-9-5-7-26-32(28)36-31-25(33(26)38)6-4-8-27(31)34(39)35-24-12-10-21(11-13-24)14-16-37-17-15-22-18-29(41-2)30(42-3)19-23(22)20-37/h4-13,18-19H,14-17,20H2,1-3H3,(H,35,39)(H,36,38) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSFCMRGOZNQUSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1NC3=C(C2=O)C=CC=C3C(=O)NC4=CC=C(C=C4)CCN5CCC6=CC(=C(C=C6C5)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H33N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90162489 | |
Record name | Elacridar | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90162489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
563.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
P-glycoprotein is a well characterized human ABC-transporter of the MDR/TAP subfamily. It is an ATP-dependent efflux pump with broad substrate specificity. It likely evolved as a defence mechanism against harmful substances. Increased intestinal expression of P-glycoprotein can reduce the absorption of drugs that are substrates for P-glycoprotein. Thus, there is a reduced bioavailability, therapeutic plasma concentrations are not attained. Elacridar functions by inhibiting P-glycoprotein, resulting in an increased bioavailability of coadminstered drugs. | |
Record name | Elacridar | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04881 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
143664-11-3 | |
Record name | Elacridar | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=143664-11-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Elacridar [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143664113 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Elacridar | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04881 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Elacridar | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90162489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Elacridar | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ELACRIDAR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N488540F94 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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